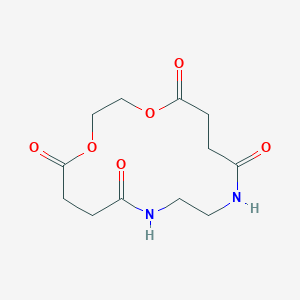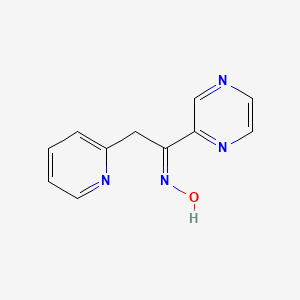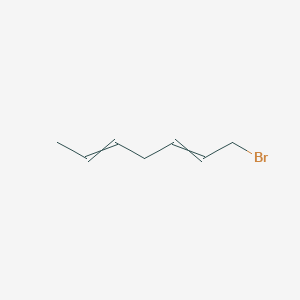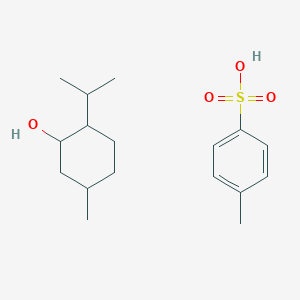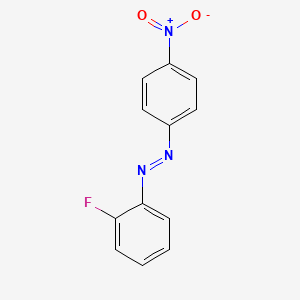
3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide is a complex organic compound characterized by the presence of three iodine atoms, an acetamido group, an amino group, and a N-methylbenzamide moiety. This compound is notable for its high molecular weight and significant iodine content, which makes it particularly useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide typically involves the iodination of 3-acetamido-5-aminobenzoic acid. The process begins with the gradual introduction of 3-acetamido-5-aminobenzoic acid into an aqueous acid system containing an excess of iodine chloride (ICl) in a stabilized form . This method ensures the selective formation of the triiodinated product while minimizing the formation of diiodinated by-products.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of iodine chloride as the iodinating agent is crucial for achieving the desired triiodinated product.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to remove the iodine atoms, leading to the formation of less iodinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield less iodinated derivatives.
Aplicaciones Científicas De Investigación
3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Employed in studies involving iodine metabolism and its effects on biological systems.
Medicine: Utilized in the development of contrast agents for imaging techniques such as X-ray and CT scans.
Industry: Applied in the production of specialized chemicals and materials that require high iodine content.
Mecanismo De Acción
The mechanism of action of 3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound play a crucial role in its biological activity, as they can interact with various enzymes and proteins. The acetamido and amino groups also contribute to its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Acetamido-5-amino-2,4,6-triiodobenzoic acid: Similar in structure but lacks the N-methylbenzamide moiety.
3-Acetamido-2,4,6-triiodobenzoic acid: Another related compound with similar iodine content but different functional groups.
N-Methylbenzamide: Shares the N-methylbenzamide moiety but lacks the iodine atoms and other functional groups.
Uniqueness
3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide is unique due to its combination of three iodine atoms, acetamido group, amino group, and N-methylbenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications.
Propiedades
Número CAS |
62701-23-9 |
|---|---|
Fórmula molecular |
C10H10I3N3O2 |
Peso molecular |
584.92 g/mol |
Nombre IUPAC |
3-acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide |
InChI |
InChI=1S/C10H10I3N3O2/c1-3(17)16-9-6(12)4(10(18)15-2)5(11)8(14)7(9)13/h14H2,1-2H3,(H,15,18)(H,16,17) |
Clave InChI |
MBOJIAVITPGFPA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C(=C(C(=C1I)N)I)C(=O)NC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)


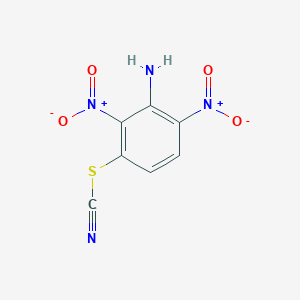
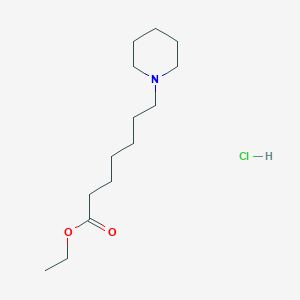
![3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile](/img/structure/B14513054.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)

